クロマン-6-イルボロン酸

説明

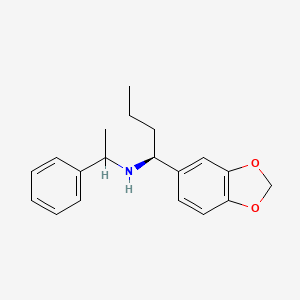

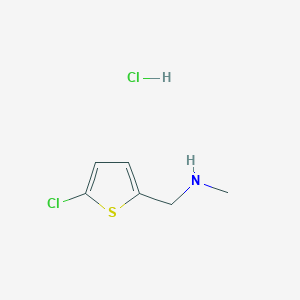

Chroman-6-ylboronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.

The exact mass of the compound Chroman-6-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chroman-6-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-6-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシング用途

クロマン-6-イルボロン酸は、他のボロン酸と同様に、ジオールやフッ化物イオンまたはシアン化物イオンなどのルイス塩基に対する強い親和性を持っています。この特性により、センシング用途に適しています。 均一系アッセイと不均一系検出システムの両方で使用でき、センシング材料の界面またはバルク試料内で相互作用することができます .

生物学的ラベリング

この化合物は、ジオールと安定な複合体を形成する能力があるため、生物学的ラベリングに使用できます。 生体分子に結合させることができ、生物学的プロセスまたはエンティティを追跡または定量するための手段を提供します .

タンパク質操作および修飾

クロマン-6-イルボロン酸は、タンパク質の修飾に使用できます。 これには、タンパク質の選択的ラベリングまたはタンパク質機能の修飾が含まれ、タンパク質相互作用とダイナミクスを理解する上で役立ちます .

分離技術

分離科学の分野では、クロマン-6-イルボロン酸を使用して、特定の生体分子を選択的に結合するアフィニティカラムを作成できます。 これは、特に糖タンパク質や他のジオール含有化合物の精製に役立ちます .

治療法の開発

ボロン酸とさまざまな生体分子との相互作用は、治療法の開発の可能性を開きます。 クロマン-6-イルボロン酸は、特定の生物学的経路を標的とする薬剤の合成における構成ブロックとなる可能性があります .

グリコシル化分子の電気泳動

クロマン-6-イルボロン酸は、グリコシル化分子の電気泳動分離に使用できます。 この用途は、グリコシル化タンパク質や他の翻訳後修飾された生体分子の分析において重要です .

分析方法用のマイクロ粒子

この化合物は、さまざまな分析方法で使用されるマイクロ粒子に組み込むことができます。 これらのマイクロ粒子は、複雑なサンプル中の分析物の検出と定量を強化できます .

インスリンの制御放出のためのポリマー

材料科学の分野では、クロマン-6-イルボロン酸を使用して、グルコースレベルに反応するポリマーを作成できます。これにより、インスリンの放出を制御できます。 これは、糖尿病の管理に潜在的な用途があります .

作用機序

Target of Action

Chroman-6-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of Chroman-6-ylboronic acid are the organic groups involved in this reaction .

Mode of Action

In the SM coupling reaction, Chroman-6-ylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Chroman-6-ylboronic acid are primarily related to the formation of carbon-carbon bonds via the SM coupling reaction . The compound’s role in these pathways contributes to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s worth noting that the compound is generally considered to be stable and readily prepared .

Result of Action

The result of Chroman-6-ylboronic acid’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . This makes it a valuable tool in organic chemistry, particularly in the field of synthetic chemistry .

Action Environment

The action of Chroman-6-ylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction in which it is involved is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally considered to be environmentally benign .

生化学分析

Biochemical Properties

Chroman-6-ylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for the detection and quantification of carbohydrates and other biomolecules. Chroman-6-ylboronic acid interacts with enzymes such as glycosidases and proteins that have diol-containing substrates. The nature of these interactions involves the formation of boronate esters, which are stable yet reversible, allowing for dynamic biochemical processes .

Cellular Effects

Chroman-6-ylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with cell surface receptors that have diol-containing ligands. This interaction can modulate gene expression and cellular metabolism. For example, Chroman-6-ylboronic acid can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to affect cell proliferation and apoptosis, highlighting its potential in cancer research .

Molecular Mechanism

At the molecular level, Chroman-6-ylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites. For instance, Chroman-6-ylboronic acid can inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds . This inhibition can lead to changes in cellular processes such as glycosylation and signal transduction. Additionally, Chroman-6-ylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chroman-6-ylboronic acid can change over time due to its stability and degradation. Studies have shown that Chroman-6-ylboronic acid is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term exposure to Chroman-6-ylboronic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Chroman-6-ylboronic acid in animal models vary with different dosages. At low doses, it has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant harm . At high doses, Chroman-6-ylboronic acid can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Chroman-6-ylboronic acid is involved in several metabolic pathways, primarily through its interaction with enzymes that process diol-containing substrates. It can affect the flux of metabolites in pathways such as glycolysis and the pentose phosphate pathway . By inhibiting or activating specific enzymes, Chroman-6-ylboronic acid can alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Chroman-6-ylboronic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The localization of Chroman-6-ylboronic acid within cells can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Subcellular Localization

Chroman-6-ylboronic acid is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other subcellular compartments such as the endoplasmic reticulum and mitochondria . The subcellular localization of Chroman-6-ylboronic acid is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . This localization is crucial for its function, as it determines the specific biochemical pathways and processes it can modulate.

特性

IUPAC Name |

3,4-dihydro-2H-chromen-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBOTMNSYSYOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679150 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-84-6 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)

![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)

![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)

![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)